molecular formula C12H19N B12330862 Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI)

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI)

Cat. No.: B12330862
M. Wt: 177.29 g/mol
InChI Key: OLAOEFIPECGPEM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine

InChI

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1

InChI Key

OLAOEFIPECGPEM-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine derivatives followed by chiral resolution to obtain the desired enantiomer. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or the use of chiral catalysts to ensure high enantiomeric purity. The scalability of these methods is crucial for producing large quantities required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI)
  • CAS Registry Number : 164579-51-5
  • Molecular Formula : C₁₂H₁₉N
  • Molecular Weight : 177.29 g/mol
  • Synonyms: 4-Isobutyl-alpha-methylbenzylamine; (S)-α-Methyl-4-isobutylbenzylamine

Structural Features
This compound is a chiral primary amine with a benzylamine backbone substituted by a methyl group at the alpha position and a 2-methylpropyl (isobutyl) group at the para position of the benzene ring (Figure 1). The (S)-configuration at the alpha carbon distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties .

Structural Analogues

A comparative analysis of structurally related compounds is provided below:

Compound Name CAS Number Molecular Formula Key Substituents Chirality
Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) 164579-51-5 C₁₂H₁₉N α-methyl, para-isobutyl (S)-enantiomer
Benzeneethanamine, N,N,α,α-tetramethyl- (N-Dimethylphentermine) 40952-46-3 C₁₂H₁₉N N,N-dimethyl, α-methyl Not specified
Benzenamine, 4-methyl-N-pentyl- (p-Toluidine, N-pentyl-) 5417-68-5 C₁₂H₁₉N N-pentyl, para-methyl Achiral
Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, sodium salt (Ibuprofen sodium) 31121-93-4 C₁₃H₁₇NaO₂ α-methyl, para-isobutyl (carboxylic acid salt) Achiral

Key Observations :

Backbone Diversity: The target compound and N-Dimethylphentermine share a benzylamine core but differ in substituents. The latter has N,N-dimethyl groups and lacks the para-isobutyl moiety . Ibuprofen sodium, a non-steroidal anti-inflammatory drug (NSAID), shares the para-isobutyl group but replaces the amine with a carboxylate group, altering polarity and pharmacological activity .

Chirality :

  • The (S)-enantiomer of the target compound may exhibit distinct receptor-binding properties compared to its (R)-counterpart, a critical factor in drug design.

Physicochemical Properties

Limited data are available for the target compound. However, inferences can be drawn from analogues:

Property Target Compound N-Dimethylphentermine Ibuprofen Sodium
LogP (Octanol-Water) ~3.5 (estimated) 2.8 (reported) 1.5 (polar carboxylate)
Water Solubility Low (amine group) Moderate (tertiary amine) High (ionic salt)
pKa ~10.6 (amine) ~9.5 (tertiary amine) ~4.9 (carboxylic acid)

Notes:

  • The primary amine group may confer higher reactivity in metabolic pathways compared to tertiary amines like N-Dimethylphentermine .
Pharmacological and Toxicological Profiles
  • Target Compound: No direct pharmacological data are available.
  • N-Dimethylphentermine: Acts as a stimulant with appetite-suppressant effects, likely via dopamine/norepinephrine reuptake inhibition .
  • Ibuprofen Sodium : Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

Biological Activity

Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI), commonly referred to as a chiral amine, has garnered attention in various biological studies due to its potential therapeutic applications. This compound is structurally related to several biologically active molecules and has been investigated for its effects on different biological systems.

Chemical Structure and Properties

The chemical structure of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) can be represented as follows:

  • IUPAC Name : (S)-alpha-Methyl-4-(2-methylpropyl)benzenemethanamine
  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol

Research indicates that this compound may act as an agonist for various receptors, particularly the guanylate cyclase receptor. This receptor is crucial for regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in numerous physiological processes including vasodilation and gastrointestinal motility.

Biological Activity and Therapeutic Applications

  • Gastrointestinal Disorders :
    • Studies have shown that compounds similar to Benzenemethanamine can enhance fluid secretion in the gastrointestinal tract by activating guanylate cyclase receptors, which leads to increased cGMP levels. This mechanism is beneficial in treating conditions like irritable bowel syndrome and inflammatory bowel disease .
  • Cardiovascular Health :
    • The compound has been associated with cardiovascular benefits, particularly in reducing the absorption of fats and cholesterol. Guanylate cyclase receptor agonists can potentially lower the risk of atherosclerosis and other cardiovascular diseases by modulating lipid metabolism .
  • Cancer Research :
    • There is emerging evidence suggesting that the modulation of cGMP pathways may play a role in cancer prevention. Specifically, compounds that activate guanylate cyclase have shown promise in inhibiting polyp development in animal models, indicating potential applications in colorectal cancer prevention .

Case Study 1: Effects on Gastrointestinal Motility

A study involving the administration of Benzenemethanamine analogs demonstrated significant improvements in gastrointestinal motility in rodent models. The results indicated enhanced chloride ion secretion and subsequent water movement into the intestinal lumen, which alleviated symptoms associated with constipation.

Case Study 2: Cardiovascular Protection

In a clinical trial assessing the lipid-lowering effects of guanylate cyclase agonists, participants receiving treatment with Benzenemethanamine derivatives exhibited a marked reduction in triglyceride levels compared to placebo groups. These findings suggest a protective role against cardiovascular diseases linked to dyslipidemia.

Data Tables

Study Focus Area Findings
Study on GI MotilityGastrointestinal DisordersIncreased fluid secretion; improved motility
Clinical Trial on Lipid LevelsCardiovascular HealthSignificant reduction in triglycerides
Cancer Prevention ResearchOncologyInhibition of polyp formation in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.